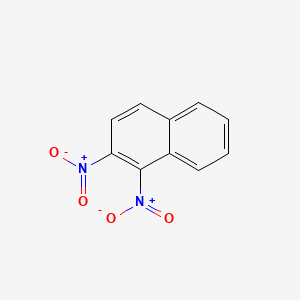

1,2-Dinitronaphthalene

Descripción

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as this compound. This nomenclature clearly indicates the presence of two nitro groups at the 1 and 2 positions of the naphthalene ring system, distinguishing it from other possible dinitronaphthalene isomers such as 1,5-dinitronaphthalene and 1,8-dinitronaphthalene. The Chemical Abstracts Service has assigned the registry number 27478-34-8 to this specific isomer, providing a unique identifier for database searches and chemical inventory purposes.

The molecular structure of this compound can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is given as C1=CC=C2C(=C1)C=CC(=C2N+[O-])N+[O-], which encodes the complete structural information in a text format. The International Chemical Identifier string provides another standardized representation: InChI=1S/C10H6N2O4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H, offering a unique identifier that can be used across different chemical databases and software systems. The corresponding International Chemical Identifier Key, XNKFCDGEFCOQOM-UHFFFAOYSA-N, serves as a shortened version of the full International Chemical Identifier string.

European regulatory systems have assigned the European Community number 248-484-4 to this compound, facilitating its identification in European chemical inventories and regulatory frameworks. The compound also carries various synonyms in chemical literature, including dinitronaphthalene and naphthalene, dinitro-, which may be encountered in older literature or different nomenclature systems. These alternative names reflect historical naming conventions and regional variations in chemical nomenclature practices.

The structural identification of this compound involves detailed analysis of its molecular geometry and electronic structure. The compound maintains the planar aromatic character of the naphthalene backbone while accommodating the steric and electronic effects of the two nitro substituents. Advanced computational studies have provided insights into the geometrical parameters and vibrational frequencies of dinitronaphthalene compounds, with calculations performed at high levels of theory such as BB1K/6-31+G(d,p). These computational investigations have revealed important structural details that contribute to understanding the reactivity and stability of the compound.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 27478-34-8 | |

| European Community Number | 248-484-4 | |

| Molecular Formula | C₁₀H₆N₂O₄ | |

| Molecular Weight | 218.17 g/mol | |

| International Chemical Identifier Key | XNKFCDGEFCOQOM-UHFFFAOYSA-N | |

| Simplified Molecular Input Line Entry System | C1=CC=C2C(=C1)C=CC(=C2N+[O-])N+[O-] | |

| Density | 1.481 g/cm³ | |

| Boiling Point | 415.1°C at 760 mmHg | |

| Refractive Index | 1.704 | |

| Flash Point | 217.6°C | |

| Vapor Pressure | 1.02 × 10⁻⁶ mmHg at 25°C |

Historical Context of Nitrated Naphthalene Derivatives

The historical development of nitrated naphthalene derivatives can be traced back to the early nineteenth century when significant advancements were made in the synthesis of aromatic nitro compounds. Mitscherlich, working in 1834, successfully obtained aromatic nitro compounds by subjecting hydrocarbons derived from coal tar to fuming nitric acid, establishing the foundation for systematic studies of aromatic nitration reactions. This pioneering work opened the field for subsequent investigations into the nitration of specific aromatic compounds, including naphthalene and its derivatives.

Laurent continued this foundational work in 1835, specifically focusing on the nitration of naphthalene, which was the most readily available pure aromatic hydrocarbon at that time. His investigations provided early insights into the behavior of naphthalene under nitrating conditions and laid the groundwork for understanding the formation of various nitronaphthalene isomers. The work of Laurent was particularly significant because it established naphthalene as a model compound for studying aromatic nitration reactions, given its accessibility and well-defined structure.

The systematic study of aromatic nitration reactions gained further momentum in 1838 when Dale presented findings on mixed nitro compounds derived from crude benzene during the annual meeting of the British Association for the Advancement of Science. However, the most comprehensive and systematic research on aromatic nitration was reported in 1845 by Hofmann and Muspratt, who conducted detailed studies on the nitration of benzene, resulting in mono- and dinitrobenzenes using a mixture of nitric and sulfuric acids. Their work established the fundamental principles of electrophilic aromatic substitution that continue to guide nitration chemistry today.

The development of naphthalene nitration methodologies has evolved significantly since these early investigations. Historical research has shown that various methods have been employed for naphthalene nitration, each with distinct characteristics and outcomes. The Piria method involved naphthalene nitration with nitric acid at room temperature for five to six days, followed by purification through recrystallization from methanol. The David method employed sulphonitric acid at 50-60 degrees Celsius for seven hours, with purification achieved through recrystallization from xylene. The Vogel method utilized sulphonitric acid at 45-60 degrees Celsius for 90 minutes, with purification conducted through recrystallization from diluted alcohol. The Duvalma method involved nitration of melted naphthalene with sulphonitric acid at 95 degrees Celsius for 30 minutes, followed by purification through recrystallization from methanol.

Modern understanding of naphthalene nitration has revealed that the process is highly exothermic, with the mononitration of naphthalene exhibiting an enthalpy change of -209 kilojoules per mole. This substantial heat release has important implications for industrial processes and requires careful temperature control during synthesis. Contemporary research has also demonstrated that nitration of naphthalene can produce various isomers, with the ratio of products depending on reaction conditions, temperature, and the specific nitrating agent employed. Studies have shown that the alpha-nitronaphthalene to beta-nitronaphthalene ratio can vary between 9 and 29, indicating that product distribution is not constant and depends on specific reaction parameters.

The kinetics of naphthalene nitration have been extensively studied using various nitrating systems. Research into nitrous acid catalyzed nitration has revealed that the kinetics involve complex mechanistic pathways, with some reactions exhibiting second-order dependence on the aromatic substrate concentration. These kinetic studies have shown that when naphthalene concentration exceeds 0.01 molar, the second-order term becomes predominant in the overall reaction rate expression. Such detailed kinetic analyses have provided crucial insights into the mechanistic aspects of naphthalene nitration and have guided the development of more efficient synthetic methodologies.

Propiedades

IUPAC Name |

1,2-dinitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKFCDGEFCOQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50947815 | |

| Record name | 1,2-Dinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24934-47-2, 27478-34-8 | |

| Record name | 1,2-Dinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinitronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Catalytic Nitration of 1-Nitronaphthalene with NO₂ over HY Zeolite

A significant advancement in the selective preparation of dinitronaphthalene is the use of catalytic nitration of 1-nitronaphthalene with nitrogen dioxide (NO₂) over HY zeolite catalysts. This method is mild, eco-friendly, and economical, providing high selectivity to dinitronaphthalene isomers including 1,2-, 1,3-, 1,4-, and 1,5-dinitronaphthalene compounds.

- Catalyst: HY zeolite, characterized by its acidity and porous structure, acts as a stable and recyclable catalyst.

- Nitrating Agent: NO₂ gas serves as a nitrating reagent, avoiding the harsher conditions of traditional mixed acid nitration.

- Reaction Conditions: Moderate temperatures, controlled NO₂ pressure, and optimized catalyst loading.

- Selectivity: Total selectivity to dinitronaphthalene isomers reaches up to 87.6%, with 1,2-dinitronaphthalene among the major products.

- Characterization: Catalysts and products were analyzed by XRD, FTIR, TG/DTG, BET surface area, and NH₃-TPD to understand catalyst properties and reaction mechanisms.

Table 1: Summary of Catalytic Nitration Conditions and Outcomes

| Parameter | Details |

|---|---|

| Substrate | 1-Nitronaphthalene |

| Nitrating Agent | NO₂ gas |

| Catalyst | HY Zeolite (SiO₂/Al₂O₃ ratio ~30) |

| Temperature | Moderate (typically 70-80 °C) |

| Reaction Time | 3-4 hours |

| Selectivity to Dinitronaphthalenes | Up to 87.6% (including 1,2-, 1,3-, 1,4-, 1,5-) |

| Advantages | Eco-friendly, mild, economical |

This method's eco-friendly profile and high selectivity make it a preferred approach for industrial and laboratory synthesis of this compound.

Traditional Mixed Acid Nitration of Naphthalene

The classical method involves nitration of naphthalene with mixed acid (a mixture of concentrated nitric acid and sulfuric acid) under controlled temperature conditions.

- Procedure: Naphthalene is dissolved in an organic solvent such as 1,2-dichloroethane and nitrated by mixed acid at temperatures ranging from 15 to 80 °C.

- Product Distribution: The reaction yields a mixture of dinitronaphthalene isomers, including 1,2-, 1,5-, and 1,8-dinitronaphthalene.

- Separation: The isomers are separated by recrystallization or chromatographic methods.

- Solvent and Acid Recycling: The process can be designed for cyclic use of solvents and sulfuric acid to reduce waste and improve sustainability.

Table 2: Mixed Acid Nitration Parameters

| Parameter | Details |

|---|---|

| Substrate | Naphthalene |

| Nitrating Agent | Mixed acid (HNO₃ + H₂SO₄) |

| Solvent | 1,2-Dichloroethane |

| Temperature | 15-80 °C |

| Reaction Time | Variable (typically several hours) |

| Product Purity | High after separation |

| Environmental Notes | Waste acid and solvent recycling possible |

This traditional method remains widely used due to its simplicity but requires careful control to minimize by-products and environmental impact.

Microchannel Reactor Synthesis for Enhanced Control

Recent advances include the use of microchannel reactors for the nitration process, allowing precise control over reaction parameters and improved safety.

- Process: Naphthalene dissolved in an organic solvent and nitric acid are pumped through microchannel reactors with specialized mixing modules.

- Advantages: Enhanced heat and mass transfer, better control of reaction time and temperature, leading to higher selectivity and yield.

- Post-Reaction: The solvent is removed by rotary evaporation, followed by recrystallization and purification steps.

- Products: High-purity this compound along with other isomers.

This method offers scalability and reproducibility, suitable for industrial applications requiring high purity and yield.

Zeolite-Assisted Nitration in Organic Solvent Media

Another reported method involves nitration of 1-nitronaphthalene in the presence of zeolite H-Y and organic solvents such as 1,2-ethylene dichloride and tetramethylene sulfone.

- Reaction Conditions: Heating at 80 °C with gradual addition of nitric acid.

- Catalyst Role: Zeolite H-Y enhances regioselectivity and yield by providing acidic sites and shape selectivity.

- Outcome: High conversion of 1-nitronaphthalene with significant formation of this compound.

- Workup: After reaction, aqueous workup and extraction with dichloromethane yield the crude product, which is purified further.

Table 3: Experimental Data from Zeolite-Catalyzed Nitration

| Embodiment | Solvent(s) | Catalyst | Temp (°C) | Reaction Time (min) | Yield of this compound (%) |

|---|---|---|---|---|---|

| 10 | 1,2-Ethylene dichloride + tetramethylene sulfone | Zeolite H-Y | 80 | 180 | Data not explicitly stated (high conversion implied) |

| 11 | 1,2-Ethylene dichloride | Zeolite H-Y | 80 | 210 | High yield, quantitative assay performed |

This approach demonstrates the importance of solvent and catalyst choice in optimizing nitration selectivity.

Comparative Summary of Preparation Methods

| Method | Nitrating Agent | Catalyst | Solvent(s) | Temperature | Selectivity/Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Catalytic nitration with NO₂ | NO₂ gas | HY Zeolite | None or mild solvents | Moderate (70-80 °C) | Up to 87.6% total dinitronaphthalenes | Eco-friendly, mild, economical | Requires NO₂ handling |

| Mixed acid nitration | HNO₃ + H₂SO₄ | None | 1,2-Dichloroethane | 15-80 °C | High after separation | Simple, established method | Generates acid waste, harsh conditions |

| Microchannel reactor nitration | HNO₃ | None or catalyst | Organic solvent | Controlled | High purity | Precise control, scalable | Requires specialized equipment |

| Zeolite-assisted nitration | HNO₃ | Zeolite H-Y | 1,2-Ethylene dichloride + others | 80 °C | High yield (quantitative data available) | Improved regioselectivity | Complex solvent system |

Research Findings and Mechanistic Insights

- The catalytic nitration over HY zeolite involves adsorption of NO₂ and 1-nitronaphthalene onto acidic sites, facilitating electrophilic substitution at specific positions.

- Characterization by XRD and FTIR confirms catalyst stability and active site presence.

- TG/DTG and BET analyses provide insights into catalyst surface area and thermal properties.

- NH₃-TPD studies reveal catalyst acidity correlating with nitration activity.

- The nitration mechanism likely proceeds via formation of nitronium ion equivalents from NO₂ on the catalyst surface, enabling regioselective substitution.

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Dinitronaphthalene undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Oxidation: this compound can be oxidized to form corresponding nitro derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products:

Reduction: Aminonaphthalene derivatives.

Substitution: Substituted naphthalene derivatives.

Oxidation: Nitro derivatives of naphthalene.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

1,2-DNN is primarily utilized as an intermediate in the synthesis of various organic compounds, including dyes and pigments. It serves as a precursor for aminonaphthalene derivatives and substituted naphthalene derivatives through reduction and substitution reactions, respectively.

Nitration Reactions

The compound can be synthesized through nitration processes involving 1-nitronaphthalene. Recent studies have demonstrated the use of catalysts like HY zeolite to enhance selectivity in producing valuable dinitronaphthalene compounds. This method achieved a total selectivity of up to 87.6% for various dinitronaphthalene isomers, showcasing its efficiency in generating desired products under mild conditions .

Biological Applications

Genotoxicity Studies

Research has indicated that 1,2-DNN exhibits genotoxic properties, making it a subject of interest in toxicological studies. Investigations into its interactions with biological molecules have revealed potential mutagenic effects, raising concerns about its environmental impact and health risks associated with exposure .

Pharmaceutical Development

The compound's unique structure allows it to be explored as a precursor for pharmaceutical compounds. Its derivatives are being investigated for their potential therapeutic applications, particularly in drug development targeting nitrogen-containing heterocycles .

Industrial Applications

Production of Polyurethane Intermediates

In industrial settings, 1,2-DNN is utilized in the production of polyurethane intermediates. Its chemical properties facilitate the synthesis of materials with desirable mechanical and thermal characteristics, making it valuable in manufacturing processes.

Explosives Manufacturing

Due to its energetic properties, 1,2-DNN finds application in the explosives industry. Its derivatives can be used to create compounds with specific detonation characteristics, contributing to the formulation of safer and more effective explosives .

Environmental Impact

Toxicity and Persistence

1,2-DNN has been identified as a toxic compound with persistence in the environment. Studies focus on its degradation pathways and bioaccumulation potential to assess its impact on ecosystems. Understanding these factors is crucial for developing strategies to mitigate its environmental risks .

Data Tables

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for dyes/pigments; precursor for aminonaphthalene derivatives |

| Biological Studies | Investigated for genotoxicity; potential pharmaceutical applications |

| Industrial Use | Production of polyurethane intermediates; explosives manufacturing |

| Environmental Concerns | Toxicity studies; persistence and bioaccumulation assessments |

Case Studies

-

Study on Nitration Efficiency

- Objective: To enhance the selectivity of dinitronaphthalene synthesis.

- Method: Utilization of HY zeolite as a catalyst.

- Results: Achieved 87.6% selectivity for dinitronaphthalene isomers under mild conditions.

- Conclusion: The method provides an eco-friendly alternative for synthesizing valuable dinitronaphthalene compounds .

- Genotoxicity Assessment

Mecanismo De Acción

The mechanism of action of dinitronaphthalene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction to amino groups or substitution reactions. The pathways involved in these reactions are influenced by the presence of catalysts and reaction conditions. For example, the reduction of dinitronaphthalene to aminonaphthalene involves the transfer of electrons to the nitro groups, facilitated by a catalyst .

Comparación Con Compuestos Similares

Structural and Physical Properties

The position of nitro groups significantly influences physical properties. For example:

- 1,5-Dinitronaphthalene (CAS 605-71-0):

1,2-Dinitronaphthalene likely exhibits distinct properties due to steric and electronic effects from adjacent nitro groups. For instance, its melting point and solubility may differ from 1,5- and 1,8-isomers due to reduced symmetry and increased intermolecular interactions.

Table 1: Key Properties of Dinitronaphthalene Isomers

*PRTR: Pollutant Release and Transfer Register (Japan) .

Toxicity and Environmental Impact

All dinitronaphthalene isomers are regulated due to environmental and health risks:

- Specific toxicity data for this compound is lacking, but structural analogs like 1,5- and 1,8-isomers are classified as hazardous, warranting caution in handling .

Actividad Biológica

1,2-Dinitronaphthalene (DNT) is a polycyclic aromatic compound characterized by the presence of two nitro groups (-NO2) at the 1 and 2 positions of the naphthalene ring. This compound is notable for its genotoxic properties , which have significant implications for environmental health and toxicology. Understanding its biological activity is crucial for assessing its impact on human health and ecosystems.

- Molecular Formula : C10H6N2O4

- Appearance : Yellowish solid, insoluble in water but soluble in organic solvents.

Biological Activity

This compound exhibits several biological activities, primarily linked to its genotoxicity and mutagenicity . Research indicates that exposure to DNT can lead to various health risks, including:

- Mutagenic Effects : Studies have shown that DNT can induce mutations in bacterial and mammalian cells, raising concerns about its potential carcinogenicity.

- Toxicity Symptoms : Acute exposure may result in irritation of mucous membranes, skin, central nervous system depression, and damage to liver and kidneys.

- Environmental Persistence : DNT is persistent in the environment and can bioaccumulate in organisms, leading to long-term ecological impacts.

The biological activity of DNT is primarily attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The nitro groups can undergo reduction to form nitroso compounds, which are known to be potent mutagens. The following mechanisms have been proposed:

- DNA Interaction : DNT can form adducts with DNA, leading to strand breaks and mutations.

- Oxidative Stress : The metabolism of DNT may generate reactive oxygen species (ROS), contributing to cellular damage.

1. Genotoxicity Assessment

A study assessed the genotoxic effects of DNT using the Ames test, which evaluates mutagenicity in bacteria. Results indicated a significant increase in revertant colonies when exposed to varying concentrations of DNT, confirming its mutagenic potential.

2. Environmental Impact Study

Research focused on the degradation pathways of DNT in aquatic environments revealed that it undergoes microbial degradation but at a slow rate. This persistence poses risks to aquatic organisms, particularly fish and invertebrates .

Comparative Analysis with Related Compounds

The biological activity of DNT can be compared with other dinitronaphthalenes:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,3-Dinitronaphthalene | Nitro groups at positions 1 and 3 | Different reactivity pattern compared to 1,2-isomer |

| 1,4-Dinitronaphthalene | Nitro groups at positions 1 and 4 | Used in dye production; less toxic than 1,2-isomer |

| 1,5-Dinitronaphthalene | Nitro groups at positions 1 and 5 | Intermediate for producing naphthalene diisocyanate |

| 2,6-Dinitronaphthalene | Nitro groups at positions 2 and 6 | Less common; unique reactivity due to sterics |

The unique positioning of nitro groups in DNT influences both its chemical reactivity and biological activity compared to its structural analogs.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing 1,2-Dinitronaphthalene, and how do reaction conditions influence isomer purity?

- Methodological Answer : Synthesis typically involves nitration of naphthalene derivatives. For example, regioselective nitration using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–50°C) can yield nitro intermediates, followed by crystallization or chromatography for purification . Solvent systems like ethanol-water mixtures are critical for isolating isomers, as demonstrated in phase equilibrium studies for dinitronaphthalene separation . Challenges include avoiding over-nitration and managing byproducts like 1,5- or 1,8-isomers, which require advanced analytical validation (e.g., HPLC-MS) .

Q. How are physicochemical properties (e.g., solubility, enthalpy of vaporization) of this compound characterized?

- Methodological Answer : Key properties are determined via:

- Solubility : Measured in aqueous/organic solvents using gravimetric analysis or UV-Vis spectroscopy, with data interpreted via thermodynamic models (e.g., NRTL or UNIQUAC) .

- Enthalpy of Vaporization : Obtained through gas chromatography (GC) or differential scanning calorimetry (DSC), though existing data for isomers (e.g., 1,5-dinitronaphthalene: ΔHvap = 83.8 kJ/mol at 568 K) highlight the need for isomer-specific studies .

- Crystallography : Monoclinic crystal structures (common in dinitronaphthalenes) are resolved via X-ray diffraction .

Q. What standardized protocols exist for assessing this compound toxicity in mammalian models?

- Methodological Answer : ATSDR guidelines recommend inhalation, oral, and dermal exposure studies in rodents, focusing on systemic effects (hepatic, renal, respiratory) and genotoxicity endpoints (e.g., SMART assay in Drosophila). Data gaps persist in chronic low-dose exposure and mechanistic studies, necessitating OECD-compliant protocols .

Advanced Research Questions

Q. How can catalytic hydrogenation of this compound to diaminonaphthalene derivatives be optimized for selectivity?

- Methodological Answer : Non-noble metal catalysts (e.g., Ni/SiO₂ or Pd/CNT) under mild conditions (≤52 bar H₂, 220°C) achieve >95% selectivity for diamines, as shown for 1,5-dinitronaphthalene . Key parameters include catalyst support morphology (e.g., carbon nanotubes enhance dispersion) and modifier additives (e.g., sesbania powder increases surface area) . Computational modeling (DFT) aids in predicting active sites and reaction pathways .

Q. What computational tools elucidate the electronic interactions of this compound radical anions?

- Methodological Answer : Near-IR spectroscopy and DFT simulations analyze charge-transfer bands in delocalized radical anions. For example, Class III intervalence compounds (e.g., 1,5-dinitronaphthalene) exhibit HOMO-LUMO gaps <1.5 eV, with electronic coupling (Hₐb) values quantified via Mulliken-Hush theory . Such methods can be adapted to study 1,2-isomer reactivity in redox environments.

Q. How can contradictions in thermodynamic and kinetic data for this compound be resolved?

- Methodological Answer : Discrepancies in vaporization enthalpy or decomposition kinetics (e.g., ΔH variations ±5 kJ/mol) require multi-method validation (GC, DSC, TGA) and meta-analysis of historical datasets. For explosives research, Kissinger analysis of DTA curves determines activation energy (e.g., 88 kJ/mol for dinitronaphthalene-based formulations) . Collaborative databases (e.g., NIST Standard Reference Data) are critical for harmonization .

Critical Research Gaps

- Synthesis : Lack of isomer-specific nitration pathways for this compound .

- Toxicokinetics : Limited data on metabolic pathways and biomarker identification .

- Environmental Fate : Role in PAH degradation and photolytic byproducts unstudied .

Recommendations : Prioritize collaborative studies using ATSDR/NTP frameworks and advanced computational models to address these gaps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.